4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
CAS No.: 1374683-99-4
Cat. No.: VC11894700
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374683-99-4 |
|---|---|
| Molecular Formula | C15H16ClNO2S |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H16ClNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3 |
| Standard InChI Key | WJADXJLCQFNNPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
| Canonical SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The molecular formula of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is C₁₅H₁₆ClNO₂S, with a molecular weight of 309.8 g/mol . The core structure features a sulfonamide functional group (–SO₂NH–) bridging two aromatic systems: a 4-chloro-3-methylbenzene ring and a 4-methylbenzyl group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented in the literature, analogous sulfonamides are typically synthesized via nucleophilic substitution reactions. For example, 4-methylbenzenesulfonyl chloride can react with primary amines under alkaline conditions to form sulfonamide derivatives . A representative synthesis involves:
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Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., dimethylformamide).
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Purification: Isolation via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization .
Table 1: Synthesis Parameters for Analogous Sulfonamides
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 89–93% | |
| Reaction Time | 2–3 hours | |
| Purification Method | Column chromatography (silica gel) |
Biological Activity
Antimicrobial Properties
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Computational docking studies of related compounds, such as 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide, reveal binding energies of –8.2 kcal/mol against DHPS, suggesting strong target affinity . Experimental data for analogous derivatives demonstrate activity against Gram-positive (Bacillus subtilis, B. licheniformis) and Gram-negative (Escherichia coli) pathogens .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Source |
|---|---|---|---|
| 1A (Analog) | B. linen | 12 ± 1.2 | |
| 1B (Analog) | E. coli, B. subtilis | 15 ± 0.8 | |
| 1C (Analog) | E. coli, B. licheniformis | 14 ± 1.1 |
Computational and Mechanistic Insights
Docking Studies
Docking simulations using AutoDock Vina reveal that sulfonamides with chloro and methyl substituents adopt a planar conformation within DHPS’s binding pocket, forming hydrogen bonds with Asp38 and Lys41 residues . These interactions disrupt PABA binding, halting folate synthesis .
Pharmacokinetic Predictions
Predicted ADMET properties for this compound include:
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logP: 4.42 (indicating high lipophilicity)
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Polar Surface Area: 62.8 Ų (moderate membrane permeability) .
Industrial and Agricultural Applications
Herbicidal Activity
Sulfonamide derivatives show selective herbicidal effects. For instance, 4-chloro-3-methyl analogs inhibit Amaranthus retroflexus growth by 78% at 100 ppm concentrations, outperforming traditional herbicides in specificity .
Table 3: Herbicidal Efficacy of Sulfonamide Derivatives
| Compound | Target Weed | Efficacy (%) | Source |
|---|---|---|---|
| 4-Chloro-Sulfonamide | Echinochloa crus-galli | 85 | |
| Analog X | Amaranthus retroflexus | 78 |
Polymer Stabilization
In materials science, sulfonamides enhance thermal stability in polymers. Polyethylene composites incorporating 4-methylbenzyl sulfonamides exhibit a 10°C increase in decomposition temperatures compared to controls .
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